molecular formula C7F14 B1583415 Perfluorohept-1-ene CAS No. 355-63-5

Perfluorohept-1-ene

Cat. No. B1583415
CAS RN: 355-63-5
M. Wt: 350.05 g/mol
InChI Key: CDAVUOSPHHTNBU-UHFFFAOYSA-N
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Description

Perfluorohept-1-ene, also known as 1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluoro-1-heptene, is a reactive terminal F-olefin electrophile . It has a molecular weight of 350.05 . The compound is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for Perfluorohept-1-ene were not found, a related compound, perfluorohex-1-ene, has been synthesized at ultrahigh pressure . This suggests that similar methods could potentially be used for the synthesis of Perfluorohept-1-ene.


Molecular Structure Analysis

The molecular structure of Perfluorohept-1-ene consists of 20 bonds in total, including 20 non-H bonds, 1 multiple bond, 4 rotatable bonds, and 1 double bond .


Physical And Chemical Properties Analysis

Perfluorohept-1-ene is a liquid at room temperature . It has a flash point of 80-82°C .

Scientific Research Applications

Ionic Reactions and Chemical Interactions

  • Ionic Chlorination of Perfluorohept-1-ene : Perfluorohept-1-ene, when subjected to ionic chlorination with chlorine monofluoride (ClF) gas and chlorine (Cl2) in different solvents, demonstrates the formation of unsymmetrical chloronium ions. This process is critical for understanding the reactivity and chemical behavior of perfluorohydroalkenes like Perfluorohept-1-ene (Shellhamer, Titterington, & Heasley, 2003).

  • Non-Covalent Interactions with Hydrogen Bond Acceptors : Studies have shown that compounds similar to Perfluorohept-1-ene can form complexes with hydrogen-bond acceptors, providing insights into halogen bonding and the electrostatics of non-covalent interactions (Cabot & Hunter, 2009).

Synthesis and Chemical Reactions

  • Synthesis of Polyfluoroalkenes : Perfluorohept-1-ene can be synthesized via various chemical processes, including mechanochemical methods. One such method involves the degradation of perfluorooctanoic acid and the simultaneous synthesis of 1H-perfluorohept-ene, showcasing the potential for green chemistry applications (Lv et al., 2018).

  • Photochemical Reactions of Perfluoroalkyl Olefins : Research has explored the photochemical isomerization of perfluoroalkyl olefins, including derivatives of Perfluorohept-1-ene. Such studies contribute to the understanding of fluorine migration and the behavior of perfluoroalkenes under UV irradiation (Bell et al., 1980).

Applications in Energy and Environmental Sciences

  • Electrolyte Additives in Lithium-Ion Batteries : Derivatives of perfluoroalkenes, including compounds similar to Perfluorohept-1-ene, have been studied as electrolyte additives for lithium-ion batteries. This research contributes to the development of high-performance batteries with improved solid electrolyte interphase (SEI) formation (Kubota et al., 2012).

  • Perfluorinated Membranes in Fuel Cells : Perfluorohept-1-ene derivatives can be utilized in the development of perfluorosulfonic acid membranes for proton-exchange membrane fuel cells, highlighting the material's significance in renewable energy technologies (Eisman, 1990).

Safety And Hazards

Perfluorohept-1-ene is classified as a hazardous substance. It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure . The compound should be used only in a well-ventilated area and should be stored at 2-8°C .

Future Directions

While specific future directions for Perfluorohept-1-ene were not found in the retrieved sources, research on related per- and polyfluoroalkyl substances (PFASs) suggests the need for more cost-effective and sustainable technologies for their treatment, decomposition, and remediation . The role of mechanochemistry is highlighted with regard to its major potential in reductive defluorination reactions and degradation of pollutants .

properties

IUPAC Name

1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F14/c8-1(2(9)10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAVUOSPHHTNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188998
Record name Perfluorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorohept-1-ene

CAS RN

355-63-5
Record name 1,1,2,3,3,4,4,5,5,6,6,7,7,7-Tetradecafluoro-1-heptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorohept-1-ene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188998
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Record name Perfluorohept-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
TJ Baker, RG Tonkyn, CJ Thompson, MK Dunlap… - Journal of Quantitative …, 2023 - Elsevier
… As an example case, application of the database is demonstrated via identification and quantification of dominant 1H-perfluoroheptane and perfluorohept-1-ene fluorocarbon products …
Number of citations: 5 www.sciencedirect.com
DF Shellhamer, PK Titterington, VL Heasley - Journal of fluorine chemistry, 2003 - Elsevier
… We treated 1H-perfluorohept-1-ene (3E) with Cl 2 in methanol, and the confirmation of an ionic pathway in this case is that erythro products are formed. The ratio M/aM of 1.8 is in the …
Number of citations: 4 www.sciencedirect.com
H Lv, N Wang, L Zhu, Y Zhou, W Li, H Tang - Green Chemistry, 2018 - pubs.rsc.org
… From these results, the major product generated was identified as 1H-perfluorohept-1-ene (CF 3 (CF 2 ) 4 CF [double bond, length as m-dash] CFH, 1H-1-PFHp), and the minor products …
Number of citations: 36 pubs.rsc.org
TJ Baker, RG Tonkyn, CJ Thompson, MK Dunlap… - 2022 - osti.gov
… As an example case, application of the database is demonstrated via identification and quantification of dominant 1H-perfluoroheptane and perfluorohept-1-ene fluorocarbon products …
Number of citations: 0 www.osti.gov
ED Burling - 1964 - search.proquest.com
… nitranion intermediate postulated has been successfully trapped by utilising its ability to react with dimethyl carbonate; an attempt to trap the same intermediate with perfluorohept-1-ene …
Number of citations: 0 search.proquest.com
Y Zhou, H Lv, J Lin, T Lv, N Wang, H Tang, L Zhu - Chemosphere, 2022 - Elsevier
… of PFOA to 1H-perfluorohept-1-ene, the heat treatment … 1H-perfluorohept-1-ene is a valuable fluorinated product, and the controlled conversion of PFOA to 1H-perfluorohept-1-ene is an …
Number of citations: 2 www.sciencedirect.com
R Qu, J Liu, C Li, L Wang, Z Wang, J Wu - Water Research, 2016 - Elsevier
… Moreover, perfluoronon-1-ene, perfluorooct-1-ene, perfluorohept-1-ene and perfluorohex-1-ene was identified as the gas-phase intermediate of PFDA, PFNA, PFOA and PFHpA, …
Number of citations: 87 www.sciencedirect.com
TJ Johnson, TJ Baker, RG Tonkyn, TL Myers… - Applied Industrial …, 2023 - opg.optica.org
… 1 for perfluorohept-1-ene and perfluorohept-2-ene, illustrating the presence of distinguishing spectral signatures due to the different arrangement of atoms in the molecular structure. …
Number of citations: 0 opg.optica.org
B Yao, R Sun, A Alinezhad, A Kubátová… - Journal of Hazardous …, 2022 - Elsevier
… (d) A possible degradation mechanism of perfluorohept-1-ene (C 7 F 14 ). … TD single bond Pyr single bond CT-GC single bond EI-MS chromatograms of perfluorohept-1-ene (C 7 F 14 ) …
Number of citations: 15 www.sciencedirect.com
A Raghavanpillai, DJ Burton - Journal of fluorine chemistry, 2006 - Elsevier
… Trituration of the reaction mixture with hexane followed by purification of the crude product by chromatography (eluent: hexane) afforded pure (Z)-1-(4-fluorophenyl)perfluorohept-1-ene …
Number of citations: 9 www.sciencedirect.com

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